(2,6-Dichloropyridin-3-YL)methanamine
Description
(2,6-Dichloropyridin-3-yl)methanamine is a pyridine derivative featuring a methanamine group (-CH₂NH₂) at position 3 and chlorine substituents at positions 2 and 6 on the pyridine ring. Its molecular formula is C₆H₆Cl₂N₂ (free base) or C₆H₇Cl₃N₂ in its hydrochloride form, with reported molecular weights varying between 177.03 g/mol (free base) and 213.50–238.09 g/mol (hydrochloride salt, depending on the source) . The compound is primarily utilized as a building block in organic synthesis and pharmaceutical research, as evidenced by its inclusion in catalogs of pyridine derivatives and specialty chemicals .
Properties
CAS No. |
120739-71-1 |
|---|---|
Molecular Formula |
C6H6Cl2N2 |
Molecular Weight |
177.03 g/mol |
IUPAC Name |
(2,6-dichloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2 |
InChI Key |
NGFZWMGHYIIRAF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1CN)Cl)Cl |
Canonical SMILES |
C1=CC(=NC(=C1CN)Cl)Cl |
Synonyms |
C-(2,6-Dichloro-pyridin-3-yl)-MethylaMine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
The biological and chemical properties of pyridinyl methanamine derivatives are highly influenced by the positions of chlorine substituents. Key structural analogs include:
Note: Discrepancies in hydrochloride molecular weights (e.g., 213.50 vs. 238.09) may arise from differences in salt hydration states or data entry errors in sources .
Physicochemical Properties
- Solubility: Chlorine’s electron-withdrawing nature reduces hydrophilicity, making dichloropyridinyl methanamines less water-soluble than non-halogenated analogs like (3-methylpyridin-2-yl)methanamine .
- Basicity : The amine group’s basicity is modulated by chlorine’s inductive effects. For example, Cl at positions 2 and 6 (ortho to each other) may sterically hinder protonation compared to 5,6-Cl (meta) derivatives .
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